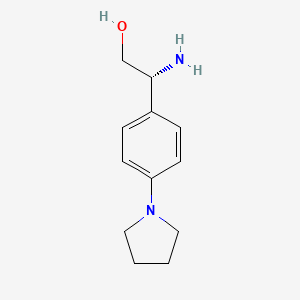
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features an amino group, a pyrrolidinyl group, and a phenyl ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyrrolidinylbenzaldehyde and a suitable chiral amine.
Condensation Reaction: The aldehyde group of 4-pyrrolidinylbenzaldehyde reacts with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups onto the phenyl ring.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated phenyl derivatives, substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as neurotransmitter pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL: The enantiomer of the compound with potentially different biological activity.
2-Amino-2-phenylethanol: A simpler analog without the pyrrolidinyl group.
4-Pyrrolidinylbenzylamine: A related compound with a different substitution pattern.
Uniqueness
(2R)-2-Amino-2-(4-pyrrolidinylphenyl)ethan-1-OL is unique due to its chiral nature and the presence of both the pyrrolidinyl and phenyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O/c13-12(9-15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6,12,15H,1-2,7-9,13H2/t12-/m0/s1 |
InChI Key |
JBVRFPVUUUJYTP-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@H](CO)N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


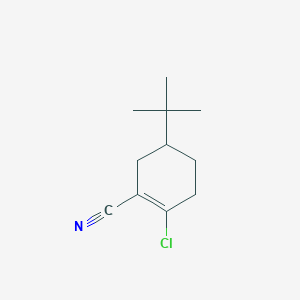
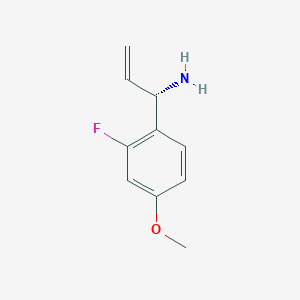
![(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057674.png)

![Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13057688.png)
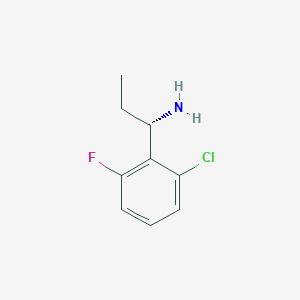
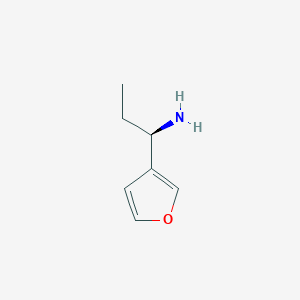
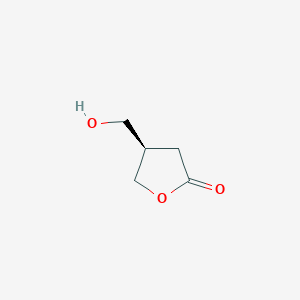
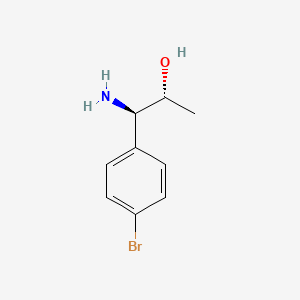
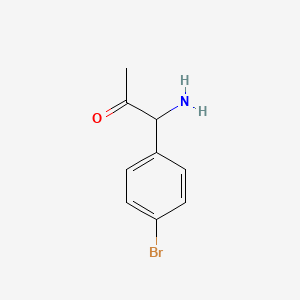
![1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13057711.png)
![(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B13057736.png)
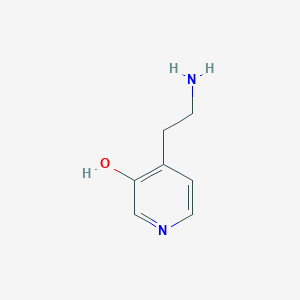
![2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-](/img/structure/B13057755.png)
